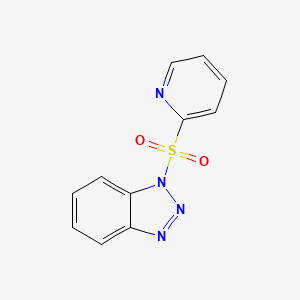
1-(4-Chlorobenzyl)piperidine-4-carboxylic acid
Descripción general
Descripción
“1-(4-Chlorobenzyl)piperidine-4-carboxylic acid” is a chemical compound with the empirical formula C13H16O2N1Cl1 and a molecular weight of 253.72 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “1-(4-Chlorobenzyl)piperidine-4-carboxylic acid” consists of a piperidine ring with a carboxylic acid moiety and a chlorobenzyl group .Physical And Chemical Properties Analysis
“1-(4-Chlorobenzyl)piperidine-4-carboxylic acid” is a solid compound . Its exact physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved data.Aplicaciones Científicas De Investigación
Crystal and Molecular Structure Analysis
Researchers have extensively studied the crystal and molecular structure of compounds related to 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid. For instance, the molecular structure, hydrogen bonding, and spectroscopic properties of complexes involving piperidine-4-carboxylic acid with various acids have been characterized using X-ray diffraction, FTIR, Raman, and NMR spectroscopy. These studies provide insights into the conformations and interactions within such compounds, contributing to the fundamental understanding of their properties and potential applications in designing new materials or drugs (Szafran et al., 2007); (Komasa et al., 2008).
Catalysis and Synthesis
The catalytic applications of piperidine-4-carboxylic acid derivatives have been explored, particularly in the synthesis of complex organic molecules. One study demonstrated the use of Fe3O4-SA-PPCA, a novel nanomagnetic reusable catalyst derived from piperidine-4-carboxylic acid, for the efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones and polyhydroquinolines. This highlights the compound's potential in facilitating green and sustainable chemical processes (Ghorbani‐Choghamarani & Azadi, 2015).
Aurora Kinase Inhibitor Studies
Compounds containing the piperidine-4-carboxylic acid moiety have been investigated for their biological activity, particularly as Aurora kinase inhibitors. Such inhibitors play a crucial role in cancer treatment by targeting the enzymes involved in cell division. This area of research exemplifies the therapeutic potential of these compounds in oncology (ヘンリー,ジェームズ, 2006).
Anticancer Agent Synthesis
Exploring the anticancer properties of derivatives, a study synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as potential anticancer agents. This research underscores the versatility of 1-(4-Chlorobenzyl)piperidine-4-carboxylic acid derivatives in medicinal chemistry and drug design (Rehman et al., 2018).
Antimicrobial Activity
New pyridine derivatives incorporating the piperidine-4-carboxylic acid framework have been synthesized and assessed for antimicrobial activity. Such studies indicate the potential of these compounds in developing new antimicrobial agents to combat resistant bacterial and fungal strains (Patel et al., 2011).
Safety and Hazards
Direcciones Futuras
While specific future directions for “1-(4-Chlorobenzyl)piperidine-4-carboxylic acid” are not available in the retrieved data, compounds with a piperidine moiety have been utilized in various ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents . This suggests potential future research directions in these areas.
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c14-12-3-1-10(2-4-12)9-15-7-5-11(6-8-15)13(16)17/h1-4,11H,5-9H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCNZWHCTMHUWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390201 | |
| Record name | 1-(4-chlorobenzyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chlorobenzyl)piperidine-4-carboxylic acid | |
CAS RN |
733798-69-1 | |
| Record name | 1-(4-chlorobenzyl)piperidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50390201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole](/img/structure/B1598494.png)



![3-Methoxy-4-[(2-methylbenzyl)oxy]benzaldehyde](/img/structure/B1598498.png)

